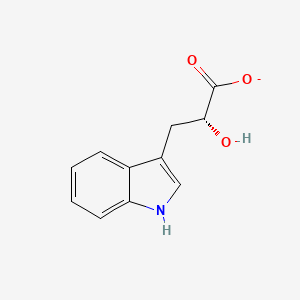

(R)-indole-3-lactate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10NO3- |

|---|---|

Molecular Weight |

204.2 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1/t10-/m1/s1 |

InChI Key |

XGILAAMKEQUXLS-SNVBAGLBSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of R Indole 3 Lactate

Precursor Utilization and Initial Enzymatic Transformations

The journey from tryptophan to (R)-indole-3-lactate begins with the conversion of tryptophan into a key intermediate, indole-3-pyruvate.

The initial and rate-limiting step in this pathway is the transamination of L-tryptophan to form indole-3-pyruvic acid (IPyA). frontiersin.orgoup.com This reaction is catalyzed by aromatic amino acid aminotransferases (ArAT), enzymes that are phylogenetically conserved across numerous bacterial species, including Lactobacilli and Clostridium sporogenes. frontiersin.orgtandfonline.com IPyA is a critical branching point in tryptophan metabolism, serving as a precursor not only for indole-3-lactate but also for other indole (B1671886) derivatives like indole-3-acetic acid (IAA) and indole-3-acetaldehyde (IAAld). frontiersin.orgtandfonline.comresearchgate.net The presence of IPyA is often confirmed by the detection of its stable reduction product, indole-3-lactic acid, in culture media. plos.orgfrontiersin.org In some organisms, the reversible reduction of IPyA to ILA is a notable feature of the pathway. oup.comfrontiersin.orgnih.gov

Key Enzymes and Molecular Mechanisms of (R)-Stereoselective Synthesis

The conversion of indole-3-pyruvate to this compound is a stereospecific reduction, meaning the enzyme involved selectively produces the (R)-enantiomer.

The key enzyme responsible for the stereoselective synthesis of this compound is a type of (R)-aromatic lactate (B86563) dehydrogenase. expasy.orgqmul.ac.uk One of the most well-characterized of these is phenyllactate dehydrogenase (FldH). frontiersin.orgresearchgate.net This enzyme catalyzes the NADH-dependent reduction of the keto group in indole-3-pyruvate to a hydroxyl group, specifically forming the (R)-configuration. frontiersin.orgexpasy.orgqmul.ac.uk

These reductases are classified under EC 1.1.1.110 (aromatic 2-oxoacid reductase). expasy.orgqmul.ac.ukgenome.jp They exhibit activity not only towards indole-3-pyruvate but also other aromatic 2-oxoacids like phenylpyruvate and 4-hydroxyphenylpyruvate. expasy.orgqmul.ac.uk Enzymes from anaerobic bacteria such as Clostridium sporogenes are integral to the fermentation pathways of aromatic amino acids. qmul.ac.ukgenome.jp While some bacterial enzymes are NAD-dependent, similar enzymes in yeast, like those from Candida maltosa, can also utilize NADPH, albeit with lower activity. qmul.ac.ukgenome.jp Other enzymes, such as D-2-hydroxyacid dehydrogenase (ldhA), have also been identified in Lactobacillus species for producing ILA. tandfonline.com

The genetic basis for this compound production is centered on the genes encoding the specific reductases. The gene encoding phenyllactate dehydrogenase is commonly designated as fldH. frontiersin.orgqmul.ac.ukresearchgate.net This gene is a key component of the metabolic cluster that enables bacteria like Clostridium sporogenes to convert tryptophan to ILA. frontiersin.org

In addition to fldH, other genes are involved in the broader pathway. The gene for aromatic amino acid aminotransferase (ArAT) is required for the initial conversion of tryptophan to IPyA. frontiersin.orgresearchgate.net In some Lactobacillus species, two distinct types of indolelactate dehydrogenase have been identified that may contribute to high levels of ILA production. nih.gov For instance, in Bifidobacterium species, an aromatic lactate dehydrogenase (ALDH) has been identified as being involved in ILA synthesis. pnas.org The presence and expression levels of these specific genes, such as fldH and ArAT, determine a microbe's capacity to produce this compound.

Regulatory Mechanisms Governing this compound Production

The synthesis of this compound is a regulated process, influenced by substrate availability and cellular control mechanisms at both the transcriptional and post-translational levels.

Transcriptional regulation plays a significant role in the production of indole-containing compounds. The expression of genes involved in tryptophan metabolism can be induced by the presence of the precursor, tryptophan, in the environment. nih.gov For example, in Enterobacter cloacae, the expression of ipdC, a gene in a related indole metabolism pathway, is upregulated by tryptophan, phenylalanine, and tyrosine, and is controlled by the regulatory protein TyrR. nih.gov Similarly, the expression of the tryptophanase gene (tnaA), which produces indole, is induced by high concentrations of tryptophan and can be repressed by the presence of glucose through catabolite repression. researchgate.netresearchgate.net While direct transcriptional studies on fldH are less common, it is likely that similar regulatory principles apply, where substrate availability influences gene expression. mdpi.com

Post-translational modifications can also modulate enzyme activity. A study demonstrated that a diet rich in sulfur amino acids can inhibit microbial tryptophanase activity through S-sulfhydration, a type of post-translational modification. researchgate.netwur.nl This highlights how dietary components can be metabolized by the microbiota to induce modifications in microbial proteins, thereby altering the production of tryptophan metabolites. researchgate.net Although this specific example relates to tryptophanase, it establishes a precedent for post-translational regulation in tryptophan metabolic pathways, which could potentially extend to the enzymes involved in this compound synthesis.

Data Tables

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme Name | Gene Name | EC Number | Reaction Catalyzed | Example Organisms |

| Aromatic Amino Acid Aminotransferase | ArAT | 2.6.1.27 | L-Tryptophan → Indole-3-pyruvate | Clostridium sporogenes, Lactobacillus spp. frontiersin.orgtandfonline.com |

| Phenyllactate Dehydrogenase | fldH | 1.1.1.110 | Indole-3-pyruvate → this compound | Clostridium sporogenes frontiersin.orgqmul.ac.ukresearchgate.net |

| Indolelactate Dehydrogenase | ildH | 1.1.1.110 | Indole-3-pyruvate → Indole-3-lactate | Lactobacillus spp., Bifidobacterium spp. frontiersin.orgtandfonline.com |

| D-2-hydroxyacid dehydrogenase | ldhA | 1.1.1.28 | Indole-3-pyruvate → Indole-3-lactate | Lactobacillus johnsonii tandfonline.com |

Environmental and Nutritional Influences on Microbial Biosynthesis

The microbial production of this compound (ILA) is intricately linked to various environmental and nutritional factors. These factors can significantly influence the metabolic pathways of microorganisms, thereby altering the yield of ILA. The primary precursor for ILA biosynthesis is the essential amino acid tryptophan, which must be obtained from dietary sources. frontiersin.org

Nutritional Factors

The availability of tryptophan in the gut is a critical determinant for ILA production. frontiersin.org Different dietary patterns can modulate the composition of the gut microbiota and the availability of tryptophan, consequently affecting the levels of its metabolites, including ILA.

Dietary Fiber: A high-fiber diet has been shown to favor the microbial production of several indole derivatives, including indole-3-acetic acid, indole-3-lactic acid, indole-3-aldehyde, and indole-3-propionic acid. acs.org In vitro studies using a model of the human gut microbiota demonstrated that a high-fiber intervention increased the relative abundance of the phyla Firmicutes and Bacteroidota, while decreasing Proteobacteria. mdpi.com This shift in microbial composition was associated with increased production of ILA. mdpi.com Specifically, dietary fibers like pectin (B1162225) and inulin (B196767) have been shown to promote the microbial synthesis of ILA. acs.org

Human Milk Oligosaccharides (HMOs): In the context of infant nutrition, HMOs, which are complex sugars found in breast milk, serve as a crucial growth substrate for beneficial gut bacteria, particularly Bifidobacterium species. researchgate.net Research has shown that Bifidobacterium longum subsp. infantis produces significantly greater quantities of ILA when grown on HMOs compared to lactose (B1674315). researchgate.netd-nb.info This suggests a direct relationship between the presence of HMOs and enhanced ILA production by these key infant gut commensals. d-nb.info The fermentation of HMOs by B. infantis leads to the production of ILA, which has been linked to anti-inflammatory effects in the infant gut. frontiersin.org

Tryptophan-Rich Diets: The concentration of tryptophan in the diet directly impacts its availability for microbial metabolism. frontiersin.org Studies in animal models have shown that a tryptophan-rich diet can enhance the production of aryl hydrocarbon receptor (AhR) ligands such as indole-3-aldehyde and indole-3-lactic acid. frontiersin.org

Interactive Data Table: Influence of Diet on this compound Production

| Dietary Component | Microbial Impact | Effect on ILA Production | References |

| High-Fiber Diet | Increases Firmicutes and Bacteroidota, decreases Proteobacteria. | Favors production. | acs.orgmdpi.com |

| Human Milk Oligosaccharides (HMOs) | Promotes growth of Bifidobacterium infantis. | Significantly increases production by B. infantis. | researchgate.netd-nb.infofrontiersin.org |

| Tryptophan-Rich Diet | Provides more substrate for microbial metabolism. | Enhances production. | frontiersin.org |

| High-Protein Diet | Enriches for Proteobacteria. | Less favorable for ILA production compared to high-fiber. | acs.org |

Environmental Factors

Beyond diet, other environmental conditions within the gut can influence microbial metabolism and, consequently, ILA synthesis.

Inter-species Microbial Interactions: The metabolic activities of one microbial species can influence another. The administration of Lactiplantibacillus plantarum or Bifidobacterium longum subsp. infantis has been shown to reprogram the metabolism of the gut microbiota towards increased ILA production. nih.gov This highlights the potential for probiotic interventions to modulate the metabolic output of the entire microbial community.

Research Findings on Microbial ILA Production

Several studies have quantified the production of ILA by different bacterial strains under various conditions.

Lactiplantibacillus plantarum ZJ316 was identified as a high-producing strain, yielding 43.14 μg/mL of ILA. mdpi.com

Bifidobacterium longum subsp. infantis ATCC 15697 has been reported to produce up to 33.12 μg/mL of ILA. mdpi.com

In a study comparing the metabolic output of B. infantis grown on different substrates, growth on HMOs resulted in a more than four-fold increase in ILA production compared to growth on lactose. d-nb.info

An in vitro model of the human gut microbiota showed that intervention with a medium dose of ILA (172 mg/L) led to an increase in the relative abundance of Bifidobacterium and Faecalibacterium. mdpi.com

Interactive Data Table: this compound Production by Specific Bacterial Strains

| Bacterial Strain | Condition/Substrate | ILA Concentration | Reference |

| Lactiplantibacillus plantarum ZJ316 | - | 43.14 μg/mL | mdpi.com |

| Bifidobacterium longum subsp. infantis ATCC 15697 | - | 33.12 μg/mL | mdpi.com |

| Bifidobacterium infantis | Grown on Human Milk Oligosaccharides (HMOs) | > 4-fold increase compared to lactose | d-nb.info |

Ecological Distribution and Biological Occurrence of R Indole 3 Lactate

Prevalence in Microbial Metabolomes

ILA is a prominent product of tryptophan metabolism by a diverse range of microorganisms, particularly those residing in the mammalian gut. Its synthesis is a key feature of the metabolic output of several commensal bacterial and fungal species.

The production of ILA is a well-documented trait among various gut-associated bacteria, which metabolize dietary tryptophan primarily through the indole-3-pyruvic acid (IPyA) pathway. tandfonline.comfrontiersin.org In this pathway, tryptophan is first converted to IPyA by an aromatic amino acid aminotransferase. frontiersin.org Subsequently, IPyA is reduced to ILA by a phenyllactate dehydrogenase. frontiersin.org

Bifidobacterium : Numerous studies have highlighted species of Bifidobacterium as significant producers of ILA. nih.gov Strains commonly found in the intestines of human infants, such as Bifidobacterium longum subsp. infantis, B. longum subsp. longum, B. breve, and B. bifidum, are particularly adept at synthesizing ILA. nih.govnih.gov Research has shown that infant-associated Bifidobacterium strains produce notably higher concentrations of ILA compared to adult-type strains. nih.gov The production of ILA by B. infantis is enhanced when grown on human milk oligosaccharides (HMOs) compared to lactose (B1674315), suggesting a substrate-dependent synthesis that is relevant in the context of the infant gut microbiota. researchgate.net Furthermore, some Bifidobacterium species can convert exogenous indole (B1671886), a potentially toxic compound, into the beneficial metabolite ILA. tandfonline.comtandfonline.com

Lactobacillus : Various species within the Lactobacillus genus are also known producers of ILA. nih.govmdpi.com For example, Lactiplantibacillus plantarum ZJ316 has been identified as a high-producer of ILA, reaching concentrations of 43.14 μg/mL in vitro. nih.govmdpi.com Other species, including Lactobacillus casei and Lactobacillus helveticus, have also been identified as ILA producers. jmb.or.kr

Escherichia coli : While many E. coli strains are known for producing indole from tryptophan, specific strains have been shown to produce ILA. pnas.org An E. coli strain, designated Ec-TMU, isolated from the feces of an individual treated with tinidazole, was found to have ILA enriched in its supernatant. pnas.orgnih.gov This bacterial-derived ILA was shown to decrease the susceptibility of mice to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. pnas.orgnih.gov

| Bacterial Genus/Species | Key Research Findings | Reference |

|---|---|---|

| Bifidobacterium spp. (especially infant-type) | Significant producers of ILA from tryptophan. Infant-type strains (e.g., B. longum subsp. infantis, B. breve) produce higher levels than adult-type strains. Production is enhanced by human milk oligosaccharides (HMOs). | nih.govresearchgate.net |

| Lactiplantibacillus plantarum | Strain ZJ316 identified as a high-yield producer of ILA (43.14 μg/mL). | nih.govmdpi.com |

| Lactobacillus spp. (e.g., L. casei, L. helveticus) | Confirmed producers of ILA. | jmb.or.kr |

| Escherichia coli (strain Ec-TMU) | Produces ILA that contributes to the relief of colitis in mouse models. | pnas.orgnih.gov |

The biosynthesis of ILA is not limited to bacteria; certain fungal species also produce this compound. The non-pathogenic fungus Neurospora crassa has been shown to produce ILA, along with indole-3-acetic acid (IAA) and tryptophol, from tryptophan via the indole-3-pyruvic acid (IPA) pathway. plos.orgnih.govresearchgate.net

In this pathway, the unstable intermediate IPyA can be dynamically converted to ILA. plos.orgnih.gov Genetic studies in N. crassa have provided clear evidence for this process. Deletion of the cfp gene, which encodes the enzyme indole-3-pyruvate decarboxylase responsible for converting IPyA to indole-3-acetaldehyde, results in a significant accumulation of ILA in the culture medium. plos.orgnih.gov This finding demonstrates that when the downstream pathway from IPyA is blocked, the metabolic flux is shunted towards the production of ILA. plos.org

Detection and Roles in Plant Systems

ILA is also detected in the plant kingdom, where it appears to intersect with the metabolism of auxin, a critical class of plant hormones.

ILA has been detected, though often less frequently than its counterpart IAA, in plants such as tomato and grapevine. researchgate.net In bacteria, the reduction of indole-3-pyruvate can lead to the formation of ILA, which may act as a storage compound. psu.eduoup.com Its physiological function within the plant itself remains largely unknown. psu.eduoup.com While considered inactive as a phytohormone, ILA can compete with IAA for auxin-binding sites in plants, suggesting a potential regulatory role. psu.eduoup.com Plants can also metabolize ILA, converting it back to indole-3-pyruvic acid, which can then be used to synthesize the active auxin, IAA. researchgate.net

Presence and Modulation in Non-Human Animal Models

The biological relevance of ILA is extensively studied in non-human animal models, particularly in the context of gut health and systemic inflammation. These studies demonstrate that ILA, largely produced by the gut microbiota, can exert significant physiological effects.

In mouse models of intestinal inflammation, such as DSS-induced colitis, administration of ILA or colonization with ILA-producing bacteria like E. coli Ec-TMU has been shown to alleviate disease severity. pnas.orgnih.gov The protective mechanism involves the modulation of host immune responses, specifically by inhibiting the production of certain chemokines (CCL2/7) in epithelial cells, which in turn reduces the accumulation of inflammatory macrophages in the colon. pnas.orgnih.gov

Further studies in mice have shown that ILA administration can protect against intestinal ischemia/reperfusion injury. nih.gov It was observed to reduce epithelial cell damage, promote the proliferation of intestinal stem cells, and alleviate oxidative stress. nih.gov In animal models of multiple sclerosis, a disease characterized by neuroinflammation and demyelination, supplementation with ILA was found to reduce neuroinflammation and promote remyelination. neurologylive.com

| Animal Model | Condition | Key Findings on ILA Modulation | Reference |

|---|---|---|---|

| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | ILA from E. coli or direct administration reduced colitis severity by inhibiting inflammatory macrophage accumulation. | pnas.orgnih.gov |

| Mouse | Intestinal Ischemia/Reperfusion Injury | ILA administration improved survival, reduced epithelial damage, and promoted intestinal stem cell proliferation. | nih.gov |

| Mouse | Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis and Cuprizone models) | ILA supplementation blocked neuroinflammation and enhanced remyelination. | neurologylive.com |

Contribution of Gut Microbiota to Host Levels

The primary source of (R)-indole-3-lactate in the host is the metabolic activity of the gut microbiota. mdpi.comnih.gov Dietary tryptophan that is not absorbed in the small intestine travels to the colon, where it is metabolized by a variety of commensal bacteria into several indole derivatives, including ILA. mdpi.comnih.gov This microbial production of ILA is a key aspect of the symbiotic relationship between the host and its gut microbiome, with these metabolites acting as crucial signaling molecules. mdpi.comnih.gov

Several bacterial species are known for their capacity to produce ILA. Notably, species belonging to the Bifidobacterium and Lactobacillus genera are significant producers. nih.govtandfonline.com For instance, infant-type Human-Residential Bifidobacteria (HRB), such as Bifidobacterium longum subsp. infantis, B. longum subsp. longum, B. breve, and B. bifidum, have been identified as prominent ILA producers. nih.govresearchgate.net Studies have shown that these infant-associated bifidobacteria can produce high levels of ILA, suggesting a specific role for this metabolite in early-life host-microbiota interactions. nih.govresearchgate.netnih.gov

Research has also identified Lactiplantibacillus plantarum as a potent ILA producer. nih.govmdpi.com One study screened various Lactiplantibacillus plantarum strains and identified one, ZJ316, that yielded a high concentration of ILA. nih.govmdpi.com The ability to produce ILA can be strain-specific, with significant variations observed even within the same species. nih.gov For example, the ILA yield from Bifidobacterium longum subsp. infantis ATCC15697 was reported to be 33.12 µg/mL. nih.gov

The production of ILA by these bacteria is part of the broader tryptophan metabolism pathway. Tryptophan is first converted to indole-3-pyruvic acid (IPYA) by aromatic amino acid aminotransferases. tandfonline.comfrontiersin.org Subsequently, IPYA is reduced to ILA by the enzyme phenyllactate dehydrogenase. frontiersin.org

The table below summarizes key gut bacteria involved in the production of this compound.

| Bacterial Genus/Species | Key Findings |

| Bifidobacterium | Predominant producers of ILA, especially infant-type Human-Residential Bifidobacteria (e.g., B. longum, B. breve, B. bifidum). nih.govnih.govresearchgate.net Plays a role in host-microbiota crosstalk in infants. nih.govresearchgate.netnih.gov |

| Lactiplantibacillus plantarum | Certain strains are high producers of ILA. nih.govmdpi.com Strain ZJ316 was found to produce 43.14 µg/mL of ILA. nih.govmdpi.com |

| Lacticaseibacillus | Species such as Lacticaseibacillus paracasei can produce ILA. nih.gov |

| Clostridium | A known genus in the gut that can generate various tryptophan metabolites. nih.gov |

| Bacteroides | Contributes to the metabolism of tryptophan into indole derivatives. nih.gov |

Endogenous Mammalian Metabolism in Research Models

Once produced by the gut microbiota, this compound is absorbed into the host's circulation and becomes a part of the host metabolome, where it can act as a signaling molecule. mdpi.comnih.gov Although ILA is primarily of microbial origin, its interactions within mammalian systems are a critical area of research.

In research models, ILA has been shown to interact with the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. nih.govelifesciences.org By acting as an AhR agonist, ILA can influence host physiology. mdpi.comnih.gov For example, studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have demonstrated that ILA can potentiate nerve growth factor (NGF)-induced neurite outgrowth in an AhR-mediated manner. mdpi.comresearchgate.netnih.gov

Furthermore, research in mouse models has indicated that ILA levels in the hippocampus can be influenced by certain psychobiotic interventions. nih.gov A study on depressed mice showed a significant reduction in hippocampal ILA, which was ameliorated by the administration of Bifidobacterium breve. nih.gov This suggests a direct link between gut microbial production of ILA and its presence and function within the central nervous system.

The metabolism of ILA can also lead to the formation of other bioactive compounds. For instance, ILA can be converted to indole-3-acrylic acid (IA) and subsequently to indole-3-propionic acid (IPA), both of which are also important microbial metabolites with their own physiological effects. tandfonline.comfrontiersin.org The enzymes responsible for these conversions, such as phenyllactate dehydratase and acyl-CoA dehydrogenase, are found in certain gut bacteria. frontiersin.org

The following table outlines the key roles and interactions of this compound in endogenous mammalian metabolism based on research models.

| Research Model | Key Findings on this compound |

| PC12 Cells (Rat) | Acts as an aryl hydrocarbon receptor (AhR) agonist. mdpi.comnih.gov Enhances NGF-induced neurite outgrowth. mdpi.comresearchgate.netnih.gov |

| Mouse Models | Hippocampal levels can be modulated by psychobiotic Bifidobacterium breve. nih.gov Can be converted to other bioactive metabolites like indole-3-acrylic acid and indole-3-propionic acid by gut bacteria. tandfonline.comfrontiersin.org |

| Caco-2 Cells (Human) | Inhibits LPS-induced inflammation and activates the AhR and downstream Nrf2 pathway. medchemexpress.com |

| HT-29 Cells (Human) | Inhibits TNF-α induced inflammation. medchemexpress.com |

Environmental and Ecosystemic Presence

Beyond the gut, this compound and the bacteria that produce it are found in a variety of other environments and ecosystems. Bifidobacteria, for example, are distributed in a wide range of niches including sewage and certain foods. researchgate.net

Lactic acid bacteria (LAB), a broad group that includes many ILA-producing species, are frequently found in fermented foods and dairy products. researchgate.netmdpi.com A study that screened 186 LAB strains isolated from fermented foods, dairy products, and the feces of healthy individuals found that a number of these strains could produce ILA. researchgate.net The production of ILA was particularly noted in Lactiplantibacillus strains. researchgate.net The concentrations of ILA produced by these strains varied, indicating that the specific microbial ecosystem influences production capabilities. researchgate.net

The presence of ILA has also been documented in specific microbial cultures. For example, it is a known tryptophan catabolite in cultures of Azotobacter vinelandii, a free-living nitrogen-fixing bacterium. medchemexpress.com This indicates that the metabolic pathway leading to ILA is not exclusive to gut-associated microbes but is also present in soil and other environmental bacteria.

The table below provides a summary of the environmental and ecosystemic presence of this compound.

| Environment/Ecosystem | Presence of this compound or Producing Bacteria |

| Fermented Foods | Lactic acid bacteria capable of producing ILA are present. researchgate.netmdpi.com |

| Dairy Products | A source of various lactic acid bacteria, some of which can produce ILA. researchgate.net |

| Sewage | Bifidobacteria, known ILA producers, have been found in sewage. researchgate.net |

| Soil | The nitrogen-fixing bacterium Azotobacter vinelandii produces ILA from tryptophan. medchemexpress.com |

Mechanistic Elucidation of R Indole 3 Lactate Biological Functions

Inter-kingdom Signaling and Communication

(R)-ILA serves as a chemical messenger that facilitates communication between different biological kingdoms, most notably between microbes and their hosts, including both animals and plants.

Microbial-Host Interactions

(R)-ILA is a key product of tryptophan metabolism by several gut-dwelling bacteria, including species of Bifidobacterium, Lactobacillus, and Escherichia coli. nih.govpnas.orgtandfonline.commdpi.com Its production, particularly by Bifidobacterium species, is enhanced when they utilize human milk oligosaccharides (HMOs) as a carbon source, highlighting a specific nutritional link to its generation. nih.govresearchgate.net This microbial metabolite plays a crucial role in the intricate crosstalk between the gut microbiota and the host's physiological systems. mdpi.comnih.gov

The presence of (R)-ILA is associated with a healthy gut environment. For instance, higher fecal concentrations of ILA are found in infants with a gut microbiome dominated by Bifidobacterium, a hallmark of a healthy infant gut. nih.govresearchgate.net Functionally, (R)-ILA contributes to intestinal homeostasis by modulating the immune system. pnas.orgnih.gov It can attenuate inflammatory responses in intestinal epithelial cells and macrophages. nih.govpnas.orgresearchgate.net This anti-inflammatory effect is partly achieved by reducing the production of pro-inflammatory cytokines like IL-8. nih.govfrontiersin.org Furthermore, some bifidobacteria can convert indole (B1671886), a potentially harmful uremic toxin precursor, into the beneficial metabolite (R)-ILA, showcasing a detoxifying metabolic pathway. tandfonline.com This inter-kingdom signaling mediated by (R)-ILA is fundamental for maintaining gut health and a balanced immune response. nih.gov

Plant-Microbe Communication

In the context of plant-microbe interactions, (R)-ILA is recognized as an intermediate in the biosynthesis of indole-3-acetic acid (IAA), a primary auxin phytohormone, by various rhizosphere bacteria. psu.eduoup.com The production of IAA by bacteria is a key mechanism in phytostimulation. While (R)-ILA itself is considered inactive as a phytohormone, it can compete with IAA for auxin-binding sites in plants. psu.eduoup.com This competition suggests a potential regulatory role for (R)-ILA in modulating plant responses to microbially-produced auxins, thereby influencing plant growth and development. The conversion of indole-3-pyruvate to (R)-ILA is a step in a major pathway for IAA biosynthesis in a wide range of bacteria associated with plants. psu.eduoup.com

Modulation of Cellular and Molecular Pathways in Non-Human Models

(R)-ILA exerts its biological effects by interacting with and modulating various intracellular signaling pathways and receptors, leading to changes in gene expression and metabolic states.

Effects on Gene Expression and Proteomic Profiles (e.g., AhR and Nrf2 target genes)

(R)-ILA has been shown to significantly alter the gene expression profiles in host cells, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. nih.govresearchgate.net Upon activation by (R)-ILA, AhR translocates to the nucleus and induces the expression of its target genes, such as Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1). nih.govfrontiersin.org

Simultaneously, (R)-ILA upregulates the expression of Nrf2-targeted genes, which are crucial for the cellular antioxidant response. nih.govresearchgate.net This includes genes like glutathione (B108866) reductase 2 (GPX2), superoxide (B77818) dismutase 2 (SOD2), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov The coordinated upregulation of these genes by (R)-ILA enhances the cell's capacity to counteract oxidative stress. frontiersin.org In models of intestinal inflammation, treatment with (R)-ILA led to the downregulation of genes involved in inflammatory pathways, such as those related to HIF and NF-κB, and the upregulation of AhR target genes. pnas.org

| Pathway | Target Gene | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| AhR Signaling | CYP1A1 | Upregulation | Intestinal Epithelial Cells | nih.govfrontiersin.org |

| Nrf2 Signaling | GPX2 | Upregulation | Intestinal Epithelial Cells | nih.govnih.gov |

| SOD2 | Upregulation | Intestinal Epithelial Cells | nih.govnih.gov | |

| NQO1 | Upregulation | Intestinal Epithelial Cells | nih.govnih.gov | |

| Inflammatory Signaling | Chemokine Genes (e.g., CCL2/7) | Downregulation | Intestinal Epithelial Cells | pnas.org |

Interaction with Intracellular Receptors or Signaling Cascades (e.g., Aryl Hydrocarbon Receptor, STAT1, ERK pathway)

The primary mechanism by which (R)-ILA influences cellular function is through its direct interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. pnas.orgmdpi.com (R)-ILA serves as a natural ligand for AhR, and this binding event initiates a cascade of downstream signaling. frontiersin.orgtandfonline.commdpi.com The activation of AhR by (R)-ILA is a critical step for its anti-inflammatory and homeostatic functions in the gut. pnas.orgnih.gov For instance, the ability of (R)-ILA to stimulate IL-22 production by innate lymphoid cells (ILC3s) is mediated through AhR signaling. nih.gov

Beyond AhR, (R)-ILA has been shown to modulate other key signaling pathways. In neuronal cell models, (R)-ILA potentiated nerve growth factor (NGF)-induced neurite outgrowth through the Ras/ERK signaling pathway. mdpi.com This was evidenced by increased phosphorylation of ERK1/2. mdpi.com Additionally, (R)-ILA has been reported to regulate the STAT1 signaling pathway, which is involved in immune responses. nih.gov The interaction of (R)-ILA with these signaling cascades demonstrates its capacity to influence a wide range of physiological processes, from immune regulation to neuronal development. mdpi.comnih.gov

| Receptor/Pathway | Model System | Observed Outcome | Reference |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Intestinal Epithelial Cells, Immune Cells (ILC3s), Cardiomyocytes | Activation, leading to downstream gene expression and anti-inflammatory effects. | pnas.orgnih.govresearchgate.net |

| ERK Pathway | PC12 Neuronal Cells | Increased phosphorylation of ERK1/2, promoting neurite outgrowth. | mdpi.com |

| STAT1 Pathway | Macrophages | Modulation of the pathway, influencing immune cell response. | nih.gov |

| NF-κB and HIF Signaling | Intestinal Epithelial Cells | Downregulation of these pathways, reducing inflammatory chemokine production. | pnas.org |

Influence on Metabolic Homeostasis in Research Systems

(R)-ILA plays a significant role in regulating metabolic homeostasis. nih.govmdpi.com Its production by gut microbiota is linked to the host's metabolic status. nih.gov In the context of cancer cell metabolism, research has shown that (R)-ILA can suppress colorectal cancer progression by reprogramming tumor cell metabolism. tandfonline.com Specifically, it inhibits glycolysis in cancer cells by downregulating the expression of key glycolytic enzymes like hexokinase 2 (HK2). tandfonline.com This leads to reduced glucose consumption and lactate (B86563) production by the tumor cells. tandfonline.com

Roles in Microbial Physiology and Ecology

This compound (ILA), a tryptophan metabolite produced by various microorganisms, plays a significant role in shaping microbial communities and their interactions. tandfonline.commdpi.com It is recognized as a signaling molecule that can influence microbial growth, competition, and relationships with host organisms. mdpi.com

While the direct role of this compound in biofilm regulation is an emerging area of research, it is known that tryptophan metabolites, as a class, serve as intercellular signals that can affect biofilm formation. mdpi.com For instance, the plant growth-promoting bacterium Bacillus megaterium GXU087, which secretes ILA, has been shown to possess biofilm-forming capabilities. frontiersin.org In a broader context, other indole derivatives like indole and indole-3-acetic acid (IAA) have been documented to control biofilm formation in bacteria such as E. coli and Vibrio cholerae. nih.gov However, the specific and distinct effects of ILA on the lifecycle of biofilms, from initial attachment to dispersal, require further elucidation.

This compound actively participates in the competitive dynamics within microbial ecosystems. Produced by various Lactic Acid Bacteria (LAB) and Bifidobacterium species, ILA exhibits antimicrobial properties. jmb.or.krmdpi.com Research has demonstrated that purified ILA can effectively inhibit the growth of foodborne pathogens, including Salmonella spp., Staphylococcus spp., Escherichia coli, and Listeria monocytogenes. mdpi.com

Conversely, ILA can promote the growth of beneficial microbes. In an in vitro model of the human gut microbiota, intervention with ILA led to a significant increase in the relative abundance of beneficial genera such as Bifidobacterium and Faecalibacterium, while the abundance of Escherichia decreased. mdpi.com This selective pressure suggests ILA is a key factor in structuring gut microbial communities.

Competition for the precursor tryptophan can also dictate the metabolic output of a microbial community. Studies using a controlled three-species model showed that indole-producing E. coli and ILA-producing Clostridium sporogenes compete for available tryptophan. biorxiv.org The presence of fiber-degrading bacteria can influence this competition by providing alternative carbon sources to E. coli, which in turn inhibits its indole production and makes more tryptophan available for conversion to ILA by C. sporogenes. biorxiv.org

Table 1: Effects of this compound on Microbial Growth

| Target Microorganism/Group | Observed Effect | Source |

|---|---|---|

| Salmonella spp., Staphylococcus spp. | Inhibition | mdpi.com |

| Escherichia coli, Listeria monocytogenes | Inhibition | mdpi.com |

| Penicillium sp. | Antibacterial activity | mdpi.com |

| Bifidobacterium (genus) | Increased relative abundance | mdpi.com |

| Faecalibacterium (genus) | Increased relative abundance | mdpi.com |

| Escherichia (genus) | Decreased relative abundance | mdpi.com |

This compound is a crucial signaling molecule in the complex crosstalk between microbes and their hosts. In the mammalian gut, ILA is produced by commensal bacteria, including various species of Bifidobacterium and Lactobacillus, as well as certain Escherichia coli strains. mdpi.comjmb.or.krpnas.org Strains of bifidobacterial species commonly found in the intestines of human infants, such as Bifidobacterium longum subsp. infantis, are notable producers of ILA. mdpi.com This metabolite plays a role in regulating the host's immune system; for example, ILA has been shown to significantly attenuate inflammation in intestinal epithelial cells. jmb.or.krresearchgate.net It can modulate the epithelium-macrophage crosstalk to regulate intestinal homeostasis, in part by inhibiting the production of certain chemokines. pnas.org

In plant-microbe interactions, ILA is secreted by plant growth-promoting bacteria (PGPB) to foster symbiotic relationships. The PGPB strain Bacillus megaterium GXU087 secretes ILA, which promotes the growth and nodulation of soybean plants. frontiersin.org This suggests a role for ILA in establishing a beneficial association between the bacterium and the plant. The application of ILA did not, however, directly stimulate the growth of the symbiotic rhizobia, indicating its effect is on the plant's processes rather than the microbial partner. frontiersin.org

Impact on Plant Development and Stress Responses

As a microbial exudate in the rhizosphere, this compound can directly influence plant physiology, acting as a signaling molecule that modulates growth and defense mechanisms.

The phytostimulatory effects of this compound extend to complex symbiotic processes. In soybeans, ILA secreted by Bacillus megaterium GXU087 was found to significantly enhance nodulation, a critical process for nitrogen fixation in legumes. frontiersin.org This demonstrates that microbial ILA can act as a key signaling molecule to improve symbiotic efficiency between plants and nitrogen-fixing bacteria. frontiersin.org

The biocontrol potential of ILA is linked to its antimicrobial properties. mdpi.com Lactic Acid Bacteria (LAB), a known group of ILA producers, are widely studied as biocontrol agents against plant pathogens. wecmelive.comresearchgate.net The mechanism of action often involves the production of organic acids, including ILA, which can create an unfavorable environment for pathogenic microorganisms. mdpi.com The ability of ILA to inhibit a range of pathogenic bacteria suggests it can function as a protective agent for plants in the rhizosphere, which is a key characteristic of an indirect biocontrol mechanism. mdpi.comfrontiersin.orgplos.org

Table 2: Effects of this compound on Plant Development

| Plant | Observed Effect | Concentration | Source |

|---|---|---|---|

| Soybean (Glycine max) | Growth promotion, increased fresh weight | 0.1-10 mg/L | frontiersin.org |

| Soybean (Glycine max) | Enhanced nodulation (number and fresh weight) | 0.1-10 mg/L | frontiersin.org |

| Soybean (Glycine max) | More developed roots | 0.1-10 mg/L | frontiersin.org |

Advanced Research Methodologies for R Indole 3 Lactate Analysis

Chromatographic and Mass Spectrometry-Based Platforms for Quantitative Analysis in Complex Biological Matrices

The combination of chromatography and mass spectrometry provides a powerful tool for the quantitative analysis of (R)-ILA in biological samples such as serum, feces, and brain tissue. acs.org These methods offer high sensitivity and selectivity, which are necessary for detecting the typically low concentrations of this metabolite.

A prominent technique is ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). This platform allows for the quantification of a wide range of tryptophan metabolites, including ILA. acs.org For instance, a validated UHPLC-ESI-MS/MS assay has been developed to quantify 50 different neurotransmitters and tryptophan metabolites. acs.org This method demonstrated a lower limit of quantitation for these compounds ranging from 0.5 to 100 nmol/L, with a high degree of linearity (correlation coefficient >0.99). acs.org The precision of such assays is critical, with intra- and interday precision at the lower limit of quantitation being less than 20% for all compounds analyzed. acs.org

| Parameter | Value |

|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.5 - 100 nmol/L |

| Correlation Coefficient (r²) | > 0.99 |

| Intra- and Interday Precision (at LLOQ) | < 20% |

| Interday Accuracy (at LLOQ) | 82.3% - 128.0% |

Distinguishing between the enantiomers of indole-3-lactic acid, (R)-ILA and (S)-ILA, is critical as they can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for this stereoselective separation. mdpi.comnih.gov This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Various chiral columns, such as those based on cellulose (B213188) and amylose (B160209) derivatives, are employed for this purpose. mdpi.comnih.govmdpi.com The choice of the mobile phase and the specific chiral column is crucial for achieving optimal separation. For example, a method using a Chiralpak IA column has been shown to be effective for the enantiomeric separation of lactic acid derivatives. mdpi.com The development of such methods is essential for accurately determining the enantiomeric purity of ILA in biological and synthetic samples. mdpi.comresearchgate.net

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics and plays a vital role in the analysis of (R)-ILA. nih.govresearchgate.net Instruments like Orbitrap and Quadrupole Time-of-Flight (QTOF) mass spectrometers provide the high mass accuracy and resolution needed to identify and quantify metabolites in complex mixtures without prior knowledge of all components (untargeted analysis). nih.govresearchgate.net

HRMS enables the creation of detailed metabolomic fingerprints of biological samples, such as feces, which can reveal thousands of ions. researchgate.net This comprehensive profiling allows researchers to identify changes in the metabolome associated with different physiological or pathological states. researchgate.net For instance, untargeted metabolomic analysis using LC-HRMS has been used to compare the chemical profiles of different types of coffee brews, identifying numerous volatile and non-volatile compounds. researchgate.net In the context of ILA, HRMS can accurately determine its mass and elemental composition, aiding in its definitive identification and quantification within a complex biological background. acs.orgnih.gov

Isotopic Tracing and Flux Analysis for Pathway Mapping

Isotopic tracing is a powerful technique used to map metabolic pathways and determine the flow of atoms through these networks. nih.govbitesizebio.com By introducing isotopically labeled substrates, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites like (R)-ILA.

Deuterium (²H) and carbon-13 (¹³C) are stable isotopes commonly used in metabolic tracing studies. bitesizebio.comnih.gov These labeled precursors are introduced into cell cultures or administered to organisms, and the resulting labeled metabolites are analyzed, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

For example, ¹³C-labeled glucose can be used to trace the carbon backbone through glycolysis and other central metabolic pathways. nih.govpnas.org Studies have utilized ¹³C-labeled glucose to investigate the production of lactate (B86563) in pancreatic islet cells using ¹³C NMR. nih.gov Similarly, labeled tryptophan can be used to specifically trace the pathways leading to the production of ILA. The detection of the isotopic label in ILA provides direct evidence of its synthesis from the administered precursor. pnas.org

Metabolic flux analysis (MFA) is a quantitative method that uses isotopic tracing data to calculate the rates (fluxes) of metabolic reactions within a living system. nih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static metabolite concentration measurements alone. nih.govbitesizebio.com

By analyzing the distribution of isotopic labels in metabolites over time, MFA can determine the relative contributions of different pathways to the production of a specific compound. nih.gov For instance, MFA can be used to quantify the flux of tryptophan through the various metabolic pathways that lead to ILA and other indole (B1671886) derivatives. frontiersin.org This information is critical for understanding how metabolic pathways are regulated and how they respond to different physiological conditions or perturbations. tandfonline.com A Seahorse XFe24 extracellular flux analyzer, for example, can be used to measure real-time changes in glycolysis and oxidative phosphorylation in live cells in response to compounds like ILA. tandfonline.com

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of molecules like (R)-indole-3-lactate. nih.gov These methods provide detailed information about the chemical structure, connectivity of atoms, and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY and HMBC) are used to establish the connectivity of atoms within the ILA molecule. nih.govbmrb.ioscience.gov ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton. chemicalbook.com The chemical shifts observed in NMR spectra are highly sensitive to the local chemical environment, providing a unique fingerprint for the molecule. bmrb.io

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole moiety in ILA gives rise to characteristic absorption peaks in the ultraviolet region, typically around 275-290 nm. researchgate.net While less specific than NMR for complete structural determination, UV-Vis spectroscopy is a useful and straightforward method for confirming the presence of the indole ring and for quantification purposes. science.govresearchgate.net

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR | Distinct peaks in the aromatic region (6.6-7.6 ppm) corresponding to the indole ring protons. | bmrb.ioresearchgate.net |

| ¹³C NMR | Peaks corresponding to the carbonyl group, aromatic carbons of the indole ring, and aliphatic carbons. | nih.govbmrb.io |

| UV-Vis | Absorption maxima around 275, 282, and 290 nm, characteristic of the indole chromophore. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution, making it ideal for studying the conformational dynamics of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecule's three-dimensional structure, flexibility, and the connectivity of its atoms. biophysics.org

In the context of this compound, 1D ¹H NMR and 2D correlation experiments like [¹H,¹³C]-HMBC (Heteronuclear Multiple Bond Correlation) are fundamental. ¹H NMR spectra provide information on the chemical environment of each hydrogen atom, while 2D NMR techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the reconstruction of the molecular framework. bmrb.io The data obtained from these experiments, such as chemical shifts and coupling constants, are essential for defining the preferred conformation of the molecule in solution. For instance, NMR has been instrumental in identifying and quantifying indole-3-lactic acid in complex biological samples like fecal extracts and bacterial culture supernatants. nih.govnih.gov

The table below presents assigned chemical shifts for DL-Indole-3-lactic acid from the Biological Magnetic Resonance Bank (BMRB), illustrating the type of data obtained from NMR analysis. bmrb.io

Table 1: Assigned Chemical Shifts for DL-Indole-3-lactic Acid in D₂O Source: BMRB Entry bmse000409 bmrb.io

| Atom Number | Atom Name | Chemical Shift (ppm) |

|---|---|---|

| 1 | H1 | 10.98 |

| 2 | H2 | 7.18 |

| 4 | H4 | 7.6 |

| 5 | H5 | 7.06 |

| 6 | H6 | 7.14 |

| 7 | H7 | 7.35 |

| 8 (α) | H8 | 4.41 |

| 9 (β) | H9 | 3.09; 3.25 |

| 2 | C2 | 124.23 |

| 3 | C3 | 112.51 |

| 3A | C3A | 127.42 |

| 4 | C4 | 118.81 |

| 5 | C5 | 119.56 |

| 6 | C6 | 121.57 |

| 7 | C7 | 111.45 |

| 7A | C7A | 136.33 |

| 8 (α) | C8 | 70.82 |

| 9 (β) | C9 | 40.85 |

X-ray Crystallography of Enzyme-Compound Complexes

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. wikipedia.org When applied to an enzyme co-crystallized with a ligand like this compound, this technique can reveal the precise atomic interactions at the heart of molecular recognition and catalysis. biologiachile.cl

The methodology involves growing a high-quality crystal of the target enzyme bound to this compound. This crystal is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. biologiachile.cl By analyzing this diffraction pattern, researchers can calculate an electron density map of the molecule and build a detailed atomic model of the enzyme-compound complex. wikipedia.org

This approach provides unparalleled insights into:

The Binding Pocket: Identifying the specific amino acid residues of the enzyme that form the active site and interact with this compound.

Binding Conformation: Determining the exact conformation of this compound when it is bound within the enzyme's active site.

Interaction Geometry: Measuring the precise bond lengths, angles, and hydrogen bonding patterns between the compound and the enzyme.

While specific crystal structures of an enzyme in complex with this compound are not widely published, the technique has been successfully used to characterize the binding of other indole derivatives to their protein targets, demonstrating its power in elucidating molecular interactions. mdpi.com For example, the crystal structure of indole-containing complexes has been determined to understand their coordination geometry and interaction with biological macromolecules. mdpi.com

Molecular Biology and Genetic Engineering Approaches

Gene Knockout/Knock-in Studies for Pathway Dissection

Gene knockout and knock-in studies are powerful genetic engineering tools used to elucidate the function of specific genes and dissect metabolic pathways. By deleting (knockout) or inserting (knock-in) a gene, scientists can observe the resulting changes in an organism's metabolism, thereby establishing a direct link between the gene and a particular metabolic product like this compound.

This compound is known to be a product of tryptophan metabolism. frontiersin.org The pathway generally proceeds from tryptophan to indole-3-pyruvic acid (IPyA), which is then reduced to indole-3-lactic acid (ILA) by a dehydrogenase. frontiersin.orgimrpress.com Gene knockout studies have been instrumental in confirming this pathway in various organisms.

A clear example comes from research on the fungus Neurospora crassa. plos.org In this organism, deleting the gene cfp, which encodes indole-3-pyruvate decarboxylase, an enzyme that converts IPyA to a different product (indole-3-acetaldehyde), resulted in a significant accumulation of ILA in the culture medium. plos.org This finding demonstrates that when the primary downstream pathway from IPyA is blocked, the precursor IPyA is shunted towards the alternative pathway, leading to increased production of ILA.

Table 2: Example of Gene Knockout Study for Pathway Dissection in N. crassa Based on findings from Sardar & Kempken (2018) plos.org

| Genetic Modification | Gene Function | Observed Effect on Metabolites | Pathway Implication |

|---|---|---|---|

| Deletion of cfp gene | Encodes Indole-3-pyruvate decarboxylase | Accumulation of Indole-3-lactic acid (ILA) | Confirms that Indole-3-pyruvic acid (IPyA) is a precursor to ILA and that blocking its conversion to Indole-3-acetaldehyde shunts the pathway toward ILA production. |

Heterologous Expression Systems for Enzyme Characterization

Heterologous expression is a cornerstone technique in modern biochemistry and molecular biology that allows for the production and characterization of a specific enzyme in a well-understood host organism, such as Escherichia coli or yeast. nih.govufrj.br This approach is particularly valuable for studying enzymes involved in the biosynthesis of this compound, such as phenyllactate dehydrogenase, especially when the native organism is difficult to culture or produces the enzyme in low quantities. frontiersin.org

The process involves several key steps:

Gene Identification: A candidate gene suspected of encoding the enzyme of interest is identified through homology searches in genomic databases. nih.gov

Cloning: The identified gene is isolated and inserted into an expression vector, which is a circular piece of DNA designed to carry the gene into the host organism.

Transformation: The vector containing the gene is introduced into the host cells, such as E. coli.

Expression and Purification: The host cells are cultured and induced to produce large quantities of the target enzyme. The enzyme is then purified from the cell lysate. ufrj.br

Biochemical Characterization: The purified enzyme is subjected to a battery of tests to determine its function. This includes confirming its ability to convert a substrate (e.g., indole-3-pyruvate) into the expected product (this compound) and performing kinetic analyses to measure parameters like Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). nih.gov

This methodology enables researchers to definitively confirm an enzyme's function and study its properties in a controlled environment, free from other competing enzymes present in the native organism. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound / Indole-3-lactic acid | ILA |

| Tryptophan | Trp |

| Indole-3-pyruvic acid | IPyA |

| Indole-3-acetic acid | IAA |

| Indole-3-acetaldehyde | IAAld |

| Indole-3-pyruvate decarboxylase | - |

| Indole-3-acetaldehyde dehydrogenase | - |

| Phenyllactate dehydrogenase | fldH |

| Isopropyl β-D-1-thiogalactopyranoside | IPTG |

| Michaelis constant | Kₘ |

Structure Activity Relationship Sar Studies and Analog Development of R Indole 3 Lactate

Stereochemical Dependence of Biological Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can profoundly influence its biological activity. This is particularly true for (R)-indole-3-lactate, where its specific spatial configuration is critical for its function.

Comparison with (S)-Indole-3-Lactate and Racemic Mixtures

The biological effects of indole-3-lactate are highly dependent on its stereochemistry. This compound and its enantiomer, (S)-indole-3-lactate, often exhibit different, and sometimes opposing, biological activities. A racemic mixture, which contains equal amounts of both (R)- and (S)-enantiomers, may therefore display a biological effect that is an aggregate or an average of the two individual enantiomers. ontosight.ai

Research has shown that specific biological effects are attributable to the (R)-enantiomer. For instance, (R)-ILA produced by Lactobacillus reuteri can activate the aryl hydrocarbon receptor (AhR) in CD4+ T cells, leading to immunomodulatory functions. frontiersin.org This activation is a key mechanism through which (R)-ILA helps maintain intestinal homeostasis and reduce inflammation. frontiersin.org

In contrast, studies on auxin activity in plants have found (R)-indole-3-lactic acid to be a weak auxin analogue, with minimal to no antagonistic effects on the activity of other auxins. researchgate.net This highlights that the biological context and the specific molecular targets determine the significance of its stereochemistry.

The differential activities of the enantiomers underscore the importance of using stereochemically pure compounds in research to accurately attribute biological functions.

Rational Design of this compound Analogs

The development of analogs of this compound through rational design aims to enhance its therapeutic properties, such as potency and selectivity, or to explore and identify new biological activities. researchgate.net This process involves the systematic modification of the parent molecule's structure.

Synthesis of Modified Indole (B1671886) Derivatives

The synthesis of modified indole derivatives is a significant area of research in medicinal chemistry. rsc.orgtandfonline.comresearchgate.net The indole scaffold is a common feature in many biologically active natural products and synthetic drugs. tandfonline.commdpi.comnrfhh.com Synthetic strategies often involve multicomponent reactions and the use of various catalysts to create a diverse library of indole-based molecules. researchgate.net Modifications can be made to the indole ring itself, the lactate (B86563) side chain, or by adding various functional groups to explore their impact on biological activity. rsc.orgnih.govresearchgate.net

For example, researchers have synthesized novel indole derivatives and evaluated their potential as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comresearchgate.netresearchgate.net These synthetic efforts provide a platform for understanding how structural changes affect the molecule's interaction with biological targets.

Biological Evaluation of Analogs in Research Models

Once synthesized, the novel indole analogs undergo rigorous biological evaluation in various research models to determine their activity and potential therapeutic applications. nih.govrsc.org These models can range from in vitro cell-based assays to in vivo animal studies.

For instance, a study on novel side-chain-containing CQTrICh-analogs demonstrated their potential as antimalarial agents by inhibiting a specific parasite kinase. nih.gov Another study on naphthalene-1,4-dione analogues showed their efficacy as anticancer agents. rsc.org The biological evaluation of these analogs often includes determining key parameters like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) to quantify their potency.

Table 1: Biological Activity of Selected Indole Analogs

| Compound | Target/Model | Activity (IC50/EC50) | Reference |

| CQTrICh-analog 7l | Plasmodium falciparum (3D7 strain) | 2.4 µM | nih.gov |

| CQTrICh-analog 7r | Plasmodium falciparum (RKL-9 strain) | 2.7 µM | nih.gov |

| Naphthalene-1,4-dione analog 18 | Anticancer | 2.91 µM | rsc.org |

| Naphthalene-1,4-dione analog 29 | Anticancer | 4.68 µM | rsc.org |

| Indole-based MCT1 inhibitor 24 | MCT1 | Potent inhibition | nih.gov |

This table is for illustrative purposes and includes data from various indole analog studies, not exclusively (R)-ILA analogs.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com Identifying the pharmacophore of this compound is essential for designing more effective and selective analogs.

Studies on various indole derivatives have helped to elucidate the key structural motifs responsible for their biological activity. researchgate.netujpronline.comresearchgate.net For this compound, the indole ring, the carboxylic acid group, and the hydroxyl group on the lactate side chain are all considered important features. The spatial arrangement of these groups, dictated by the (R)-stereocenter, is critical for its specific interactions with target proteins like the aryl hydrocarbon receptor (AhR). nih.govpnas.org

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are computational tools used to define these critical features. researchgate.netujpronline.comresearchgate.net By comparing the structures of active and inactive molecules, researchers can build a model that predicts the biological activity of new, untested compounds. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. mdpi.com Key features often identified in such models for indole-based compounds include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Biotechnological Production and Applications of R Indole 3 Lactate

Microbial Fermentation Strategies for Sustainable Production

Microbial fermentation presents a promising avenue for the sustainable production of (R)-indole-3-lactate, leveraging the metabolic capabilities of various microorganisms. This approach offers an alternative to chemical synthesis, often operating under milder conditions and utilizing renewable feedstocks.

Strain Engineering for Enhanced Biosynthesis

One of the primary pathways for this compound biosynthesis involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA), which is then reduced to indole-3-lactate. frontiersin.org The enzyme responsible for this reduction is phenyllactate dehydrogenase. frontiersin.org Engineering strains to overexpress the gene encoding this enzyme can significantly boost production.

For instance, studies have shown that certain strains of Bifidobacterium, such as Bifidobacterium longum subsp. infantis, are proficient producers of indole-3-lactic acid, particularly when grown on specific substrates like human milk oligosaccharides (HMOs). nih.gov This suggests that engineering other industrially relevant microbes to express the necessary enzymes from these proficient producers could be a viable strategy.

Furthermore, deleting competing metabolic pathways can redirect the flow of intermediates towards indole-3-lactate synthesis. For example, in the fungus Neurospora crassa, deleting the gene for indole-3-pyruvate decarboxylase, which converts IPyA to indole-3-acetaldehyde, leads to an accumulation of IPyA and consequently higher levels of indole-3-lactic acid. nih.gov

| Organism | Genetic Modification | Effect on this compound Production |

| Neurospora crassa | Deletion of indole-3-pyruvate decarboxylase gene (cfp) | Accumulation of indole-3-lactic acid nih.gov |

| Lactiplantibacillus plantarum | Addition of metabolic co-factors (aryl-pyruvates) | Enhanced indole-3-lactic acid production biorxiv.org |

| Bifidobacterium infantis | Growth on human milk oligosaccharides (HMOs) | Increased production of indole-3-lactic acid compared to lactose (B1674315) nih.gov |

Optimization of Fermentation Conditions

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of this compound. Key parameters that can be adjusted include nutrient composition, pH, temperature, and aeration.

The choice of carbon and nitrogen sources in the fermentation medium can significantly influence metabolite production. For example, the production of indole-3-acetic acid, a related indole (B1671886) compound, by Pseudomonas fluorescens was optimized using soya bean husk as a substrate and yeast extract as a nitrogen source. researchgate.net Similar optimization strategies could be applied to this compound production.

Response surface methodology (RSM) is a statistical tool that can be employed to systematically optimize multiple fermentation parameters simultaneously. researchgate.netmdpi.com This method allows for the identification of the optimal combination of factors to achieve the highest product yield. For instance, RSM was used to optimize the production of 3-methylthiopropanol by Saccharomyces fibuligera, leading to a significant increase in yield. mdpi.com

The addition of precursors, such as tryptophan or indole-3-pyruvic acid, to the fermentation medium can also enhance the production of this compound. biorxiv.org Research has shown that adding indole pyruvate (B1213749) to cultures of Lactiplantibacillus plantarum and Bifidobacterium infantis dramatically increased indole-3-lactic acid production. biorxiv.org

| Parameter | Optimized Condition (Example) | Impact |

| Substrate | Soya bean husk | Enhanced production of related indole compounds researchgate.net |

| Nitrogen Source | Yeast extract | Increased production of related indole compounds researchgate.net |

| pH | 6.31 | Optimized for IAA production by P. fluorescens researchgate.net |

| Temperature | 27.55°C | Optimized for IAA production by P. fluorescens researchgate.net |

| Precursor Addition | Indole pyruvate | Significantly increased ILA production in L. plantarum and B. infantis biorxiv.org |

Enzymatic Synthesis and Biocatalysis for Enantioselective Production

Enzymatic synthesis and biocatalysis offer a highly specific and efficient means of producing enantiomerically pure this compound. This approach utilizes isolated enzymes to catalyze the desired reaction, providing greater control over the process compared to whole-cell fermentation.

The key advantages of biocatalysis include high stereoselectivity, mild reaction conditions, and reduced byproduct formation. acs.org

Immobilized Enzyme Systems

Immobilizing enzymes on a solid support offers several benefits for industrial applications, including enhanced stability, reusability, and simplified product purification. mdpi.cominformit.com Various materials, such as porous glass, silica (B1680970) gel, and metal-organic frameworks (MOFs), can be used as supports. acs.orgmdpi.com

The enzyme can be attached to the support through methods like adsorption, covalent binding, or cross-linking. informit.com For example, glutaraldehyde (B144438) is a common cross-linking agent used to immobilize enzymes. informit.commdpi.com The choice of immobilization technique can impact the enzyme's activity and stability. informit.com

Immobilized enzyme systems can be used in various reactor configurations, including packed-bed reactors and continuous-flow systems, allowing for continuous production and improved process efficiency. researchgate.net Dual-enzyme systems, where multiple enzymes are co-immobilized, can be designed to perform cascade reactions, further streamlining the synthesis process. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.govresearchgate.net This approach often involves using an enzyme to perform a key stereoselective step within a multi-step chemical synthesis.

For the production of this compound, a chemoenzymatic route could involve the chemical synthesis of a precursor molecule, followed by an enzymatic reduction to yield the final enantiomerically pure product. For example, a reductase enzyme could be used for the asymmetric reduction of indole-3-pyruvic acid to this compound.

The use of biocatalysts in chemoenzymatic routes can minimize the need for protecting groups and reduce the number of reaction steps, leading to a more sustainable and cost-effective process. acs.org

Metabolic Engineering of Host Organisms for Industrial Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a specific compound. researchgate.net This powerful approach is being applied to develop robust microbial cell factories for the industrial-scale production of this compound.

The goal of metabolic engineering is to rewire the host's metabolism to direct the flow of carbon and energy towards the synthesis of the desired product. nrfhh.com This can be achieved through several strategies:

Overexpression of key enzymes: Increasing the expression of enzymes in the biosynthetic pathway, such as phenyllactate dehydrogenase, can enhance the conversion of precursors to this compound. nih.gov

Cofactor engineering: Ensuring an adequate supply of necessary cofactors, such as NADH or NADPH, which are often required for reductive steps in biosynthetic pathways, is crucial for optimal production. nih.gov

Improving precursor supply: Engineering the host organism to produce higher levels of the precursor molecule, tryptophan, can also boost the production of this compound. nih.gov

Corynebacterium glutamicum is an example of an industrially important bacterium that has been extensively engineered for the production of various amino acids and other valuable chemicals. nih.gov Similar metabolic engineering strategies could be applied to this or other suitable host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to create efficient cell factories for this compound production. nrfhh.com

| Strategy | Target | Desired Outcome |

| Overexpression | Phenyllactate dehydrogenase | Increased conversion of indole-3-pyruvic acid to this compound nih.gov |

| Pathway Deletion | Competing metabolic pathways | Redirection of metabolic flux towards this compound nih.gov |

| Cofactor Engineering | NADH/NADPH regeneration pathways | Enhanced availability of reducing equivalents for biosynthesis nih.gov |

| Precursor Supply | Tryptophan biosynthesis pathway | Increased availability of the starting material for this compound synthesis nih.gov |

Pathway Engineering for Yield Improvement

The biotechnological production of this compound primarily relies on microbial fermentation. The key biosynthetic route is a two-step, tryptophan-dependent pathway. tandfonline.commdpi.com First, the amino acid L-tryptophan is converted to indole-3-pyruvate (IPYA) by an aromatic amino acid aminotransferase (ArAT). Subsequently, IPYA is reduced to this compound by a stereospecific dehydrogenase, such as phenyllactate dehydrogenase (fldH). mdpi.comfrontiersin.org

Improving the yield of (R)-ILA through metabolic engineering involves several core strategies aimed at optimizing this pathway within a microbial host:

Overexpression of Key Enzymes: Increasing the cellular concentration of the rate-limiting enzymes in the pathway is a primary strategy. This involves the overexpression of the genes encoding ArAT and the specific dehydrogenase responsible for converting IPYA to ILA.

Enhancing Precursor Availability: The production of ILA is dependent on the intracellular pool of L-tryptophan. Engineering the host organism to overproduce tryptophan can significantly increase the final ILA titer. Strategies for this include overexpressing genes in the shikimate pathway, which is responsible for aromatic amino acid synthesis, and removing feedback inhibition mechanisms that normally limit tryptophan production. frontiersin.org

Elimination of Competing Pathways: Metabolic flux can be diverted away from ILA synthesis into competing pathways that also utilize tryptophan or IPYA. For instance, IPYA can be converted to other molecules like indole-3-acetaldehyde. tandfonline.com Using genetic modification techniques, such as gene knockouts, to block these competing reactions can redirect the metabolic flux towards the desired product, thereby increasing the yield of ILA. oup.com

Host Strain Selection and Optimization: The choice of microbial host is critical. Lactic acid bacteria (LAB), such as Lactiplantibacillus plantarum, and Bifidobacterium species are natural producers of ILA. mdpi.commdpi.comnih.gov Selecting a strain with naturally high production and a robust metabolism is an ideal starting point for further engineering. For instance, Lactiplantibacillus plantarum ZJ316 has been identified as a high-producing strain, yielding 43.14 µg/mL of ILA. mdpi.com Similarly, certain Bifidobacterium strains isolated from infants are notable producers. mdpi.com These natural producers can be further enhanced using the engineering strategies described above.

Table 1: Examples of Natural Microbial Producers of Indole-3-Lactate ```html

| Microorganism | Reported Yield | Reference |

|---|---|---|

| Lactiplantibacillus plantarum ZJ316 | 43.14 µg/mL | frontiersin.org |

| Bifidobacterium longum subsp. infantis ATCC15697 | 33.12 µg/mL | mdpi.com |

| Bifidobacterium species (infant-type) | Higher levels compared to other species | researchgate.net |

| Lactobacillus species | Producer of ILA | [6, 11] |

Integration with Synthetic Biology Frameworks

Synthetic biology offers a sophisticated toolkit for the advanced metabolic engineering of microbial cell factories, enabling precise and complex modifications to optimize the production of compounds like this compound. oup.commdpi.comThese frameworks move beyond traditional methods to offer enhanced control over cellular metabolism.

Key synthetic biology approaches applicable to ILA production include:

CRISPR-Based Genome Editing: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated proteins (like Cas9) provide a powerful system for precise and efficient genome editing. nih.govThis technology can be used to integrate the genes for the ILA pathway (ArAT and dehydrogenase) directly into the host's chromosome for stable, long-term expression, eliminating the need for plasmids which can be unstable. oaepublish.comFurthermore, CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) protein, can be employed to specifically repress the expression of genes in competing metabolic pathways without making permanent DNA changes. nih.govfrontiersin.orgThis allows for the fine-tuning of metabolic fluxes to maximize product yield.

Synthetic Promoters and Genetic Circuits: The expression of pathway genes can be precisely controlled using synthetic promoters of varying strengths. nih.govThis allows for the balancing of enzyme levels to avoid the accumulation of toxic intermediates and to optimize the overall pathway efficiency. More complex genetic circuits, such as "AND gates," can be designed to couple ILA production with specific environmental cues or the presence of a substrate, leading to more controlled fermentation processes.

oup.com* Enzyme Scaffolding and Synthetic Metabolons: The efficiency of a metabolic pathway can be enhanced by co-localizing the sequential enzymes involved. Synthetic biology enables the construction of "scaffolds" using protein or RNA components that bring enzymes into close proximity. This substrate channeling can increase local substrate concentrations and prevent the diffusion of intermediates, boosting the overall reaction rate. For example, CRISPR-guided synthetic metabolons have been shown to increase the production of the related compound indole-3-acetic acid by up to nine-fold, a principle that is directly applicable to the ILA pathway.

nih.gov

The application of these tools has been widely documented for engineering various microorganisms, including E. coli, Saccharomyces cerevisiae, and lactic acid bacteria, demonstrating their potential for developing robust and high-yielding strains for this compound production.

nih.govoaepublish.comnih.govnih.gov

Research and Development of this compound as a Bioactive Compound for Research Purposes

This compound is the subject of extensive research due to its role as a signaling molecule, particularly in the context of the gut microbiome and host physiology. It is widely used as a research compound to investigate various biological processes.

Modulation of Gut Microbiota: Studies have shown that ILA can directly influence the composition and metabolism of the human gut microbiota. In vitro fermentation models demonstrated that ILA treatment increased the relative abundance of beneficial genera such as Bifidobacterium and Faecalibacterium, while decreasing the abundance of Escherichia. mdpi.comFurthermore, ILA was found to increase the production of beneficial short-chain fatty acids (SCFAs), particularly butyric acid.

mdpi.com